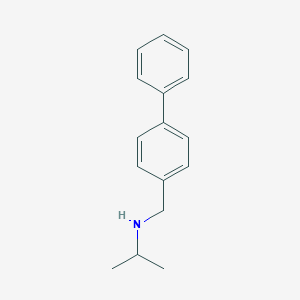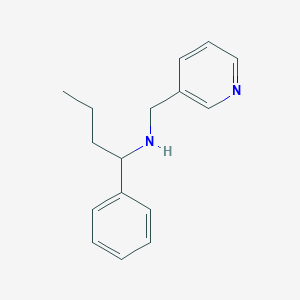![molecular formula C18H25NO3 B271729 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B271729.png)
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol, also known as EFPE, is a chemical compound that has been widely studied for its potential use in various scientific research applications. EFPE has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules in the body. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to activate certain receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating cell growth and differentiation.
Biochemical and Physiological Effects:
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have potential as a neuroprotective agent, with studies suggesting that it may be effective in protecting neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is that it has been shown to have a relatively low toxicity profile, making it a potentially safe candidate for further investigation. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to be relatively stable and can be easily synthesized in the laboratory. However, one limitation of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its effects.
Orientations Futures
There are many potential future directions for research on 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol. One area of interest is the development of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol-based therapies for inflammatory diseases such as arthritis. Additionally, further investigation into the anti-cancer effects of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol may lead to the development of new cancer treatments. Finally, research into the neuroprotective effects of 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol may lead to the development of therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Méthodes De Synthèse
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 2-furylboronic acid, 4-bromoanisole, and 3-ethoxypropylamine in the presence of a palladium catalyst to produce the intermediate compound 4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenylboronic acid. This intermediate can then be reacted with ethanol in the presence of a base to produce 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol.
Applications De Recherche Scientifique
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been studied for its potential use in a variety of scientific research applications, including as a potential therapeutic agent for various diseases. For example, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been shown to have potential as an anti-cancer agent, with studies suggesting that it may be effective in inhibiting the growth of certain types of cancer cells.
Propriétés
Nom du produit |
1-[4-(5-{[(3-Ethoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol |
|---|---|
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-[4-[5-[(3-ethoxypropylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C18H25NO3/c1-3-21-12-4-11-19-13-17-9-10-18(22-17)16-7-5-15(6-8-16)14(2)20/h5-10,14,19-20H,3-4,11-13H2,1-2H3 |
Clé InChI |
YOVANIXPRNACFF-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
SMILES canonique |
CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271647.png)
![2-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271650.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}propan-2-amine](/img/structure/B271652.png)
![N-isopropyl-N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}amine](/img/structure/B271656.png)

![N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B271658.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-N-isopropylamine](/img/structure/B271659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271660.png)
![2-(2-Methoxy-4-{[(1-phenylbutyl)amino]methyl}phenoxy)acetamide](/img/structure/B271661.png)
![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271663.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271664.png)

![2-(2-fluorophenyl)-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B271668.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}propan-1-amine](/img/structure/B271670.png)